6-Amino-4-(3,4-dihydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 6-Amino-4-(3,4-dihydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 377049-89-3
VCID: VC16114196
InChI: InChI=1S/C15H14N4O3/c1-2-9-13-12(7-3-4-10(20)11(21)5-7)8(6-16)14(17)22-15(13)19-18-9/h3-5,12,20-21H,2,17H2,1H3,(H,18,19)
SMILES:
Molecular Formula: C15H14N4O3
Molecular Weight: 298.30 g/mol

6-Amino-4-(3,4-dihydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

CAS No.: 377049-89-3

Cat. No.: VC16114196

Molecular Formula: C15H14N4O3

Molecular Weight: 298.30 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-4-(3,4-dihydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile - 377049-89-3

Specification

CAS No. 377049-89-3
Molecular Formula C15H14N4O3
Molecular Weight 298.30 g/mol
IUPAC Name 6-amino-4-(3,4-dihydroxyphenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Standard InChI InChI=1S/C15H14N4O3/c1-2-9-13-12(7-3-4-10(20)11(21)5-7)8(6-16)14(17)22-15(13)19-18-9/h3-5,12,20-21H,2,17H2,1H3,(H,18,19)
Standard InChI Key XWEIUABTJGEDGF-UHFFFAOYSA-N
Canonical SMILES CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₅H₁₄N₄O₃, MW 298.30 g/mol) features a dihydropyrano[2,3-c]pyrazole core substituted with a 3,4-dihydroxyphenyl group at position 4, an ethyl group at position 3, and a cyano group at position 5. The pyran ring is fused to a pyrazole moiety, while the 3,4-dihydroxyphenyl group introduces phenolic reactivity. The amino group at position 6 enhances hydrogen-bonding potential, critical for biomolecular interactions .

Table 1: Key Structural Features

PositionSubstituentFunctional Role
3Ethyl groupHydrophobicity enhancement
43,4-DihydroxyphenylAntioxidant/chelating properties
5Cyano groupElectrophilic reactivity
6Amino groupHydrogen bonding and solubility

Physicochemical Characteristics

The compound is a yellow-to-white solid with a melting point range of 212–248°C, depending on crystallinity . Infrared (IR) spectroscopy reveals absorption bands for -NH₂ (3349–3445 cm⁻¹), -CN (2186–2193 cm⁻¹), and aromatic C=C (1601–1659 cm⁻¹) . Nuclear magnetic resonance (NMR) data confirm substituent positions: δH 1.21–2.00 ppm (alkyl groups), 4.74–5.62 ppm (pyran H-4), and 6.10–7.59 ppm (aromatic protons) .

Synthesis and Optimization

One-Pot Multicomponent Reactions

The most common synthesis involves a one-pot four-component reaction of hydrazine hydrate, ethyl acetoacetate, 3,4-dihydroxybenzaldehyde, and malononitrile under reflux in ethanol or water. Montmorillonite K-10, an eco-friendly catalyst, enhances yield (70–85%) and reduces reaction time (2–4 hours) .

Table 2: Synthesis Conditions and Yields

CatalystSolventTemperature (°C)Time (h)Yield (%)
Montmorillonite K-10H₂O25285
NoneEtOH80665

Green Chemistry Approaches

Solvent-free mechanochemical grinding and ultrasound-assisted methods have been explored to improve atom economy. These methods achieve comparable yields (75–80%) while minimizing waste .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound exhibits potent activity against Gram-negative bacteria (e.g., Escherichia coli, MIC = 12.5 μg/mL) and fungi (Candida krusei, MIC = 25 μg/mL) . Its 3,4-dihydroxyphenyl moiety likely disrupts microbial cell membranes via oxidative stress .

Table 3: Antimicrobial Activity Data

OrganismMIC (μg/mL)Reference
Escherichia coli12.5
Pseudomonas aeruginosa25
Candida krusei25

Antioxidant Properties

In DPPH radical scavenging assays, the compound shows 80–90% inhibition at 100 μM, surpassing ascorbic acid in some studies . The catechol group (3,4-dihydroxyphenyl) donates hydrogen atoms to neutralize free radicals .

Pharmacological Mechanisms

Oxidative Stress Modulation

The compound upregulates glutathione (GSH) and superoxide dismutase (SOD) in murine models, reducing lipid peroxidation by 40%. Its chelation of Fe²⁺ ions mitigates Fenton reaction-driven oxidative damage .

Enzyme Inhibition

Docking simulations show competitive inhibition of cyclooxygenase-2 (COX-2) and α-glucosidase, with Ki values of 0.8 μM and 1.2 μM, respectively . This dual activity supports anti-inflammatory and antidiabetic applications .

Industrial and Research Applications

Drug Development

The compound serves as a lead structure for kinase inhibitors and antimicrobial adjuvants. Derivatives with modified alkyl groups (e.g., methyl instead of ethyl) show enhanced blood-brain barrier permeability .

Material Science

As a biodegradable agrochemical intermediate, it functionalizes polymers for controlled-release fertilizers. Its phenolic groups enable coordination with metal nanoparticles, useful in catalytic applications.

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